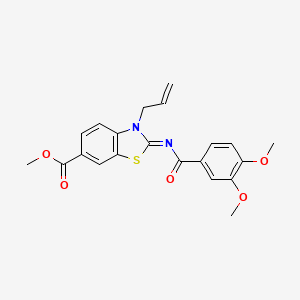![molecular formula C15H17N5O5S B2942160 2-[[4-甲基-5-[[(4-硝基苯甲酰)氨基]甲基]-1,2,4-三唑-3-基]硫代]乙酸乙酯 CAS No. 689749-66-4](/img/structure/B2942160.png)
2-[[4-甲基-5-[[(4-硝基苯甲酰)氨基]甲基]-1,2,4-三唑-3-基]硫代]乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C15H17N5O5S and its molecular weight is 379.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound , known by various names such as ethyl 2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, is a complex molecule that can have multiple applications in scientific research. Below is a comprehensive analysis of its potential applications across different fields:
Antiviral Research
This compound, due to its structural complexity, could be investigated for antiviral properties. Indole derivatives, which share some structural similarities with this compound, have been found to possess antiviral activities . The presence of a 4H-1,2,4-triazol-3-yl moiety could be pivotal in the interaction with viral proteins or enzymes, potentially inhibiting viral replication.
Anti-inflammatory Studies
The nitro group present in the compound could be explored for anti-inflammatory applications. Nitro derivatives of indole have shown significant anti-inflammatory effects, which suggests that this compound might also be used to develop new anti-inflammatory drugs .
Anticancer Activity
Compounds with a benzamido group, such as the one , are often screened for their anticancer properties. The ability to bind with high affinity to multiple receptors makes it a candidate for targeted cancer therapies .
Antimicrobial Potential
The sulfanyl group in ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate could be crucial for antimicrobial activity. Sulfur-containing compounds are known to interfere with bacterial growth and metabolism, making them effective antimicrobial agents .
Antitubercular Applications
Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects, this compound could be synthesized and tested against various strains of Mycobacterium tuberculosis .
Antidiabetic Research
The compound’s potential to act on biological receptors also opens up possibilities for antidiabetic drug development. Its interaction with enzymes involved in glucose metabolism could be beneficial in managing diabetes .
Antimalarial Properties
The structural features of this compound, particularly the 1,2,4-triazol ring, may be effective against Plasmodium species, the parasites responsible for malaria. Research into indole derivatives has shown promise in this area .
Anticholinesterase Activity
Lastly, the compound could be explored for its anticholinesterase activity, which is valuable in treating diseases like Alzheimer’s. The inhibition of cholinesterase enzymes is a recognized approach in managing neurodegenerative diseases .
作用机制
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Given the broad spectrum of activities exhibited by indole derivatives , it’s likely that multiple pathways could be involved.
Result of Action
Based on the biological activities of indole derivatives , it could potentially exhibit a range of effects depending on the target and the biological context.
属性
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-3-25-13(21)9-26-15-18-17-12(19(15)2)8-16-14(22)10-4-6-11(7-5-10)20(23)24/h4-7H,3,8-9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFLWMHQJMFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2942077.png)
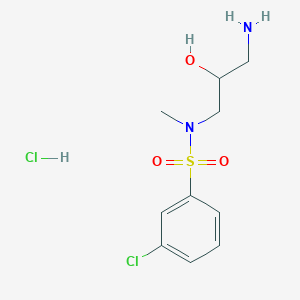
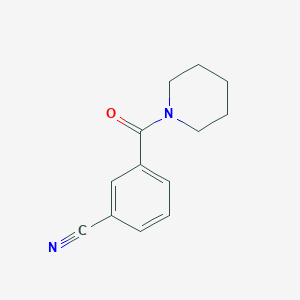
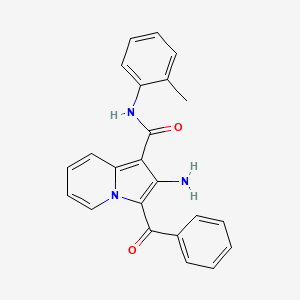
![2-[(2-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2942082.png)
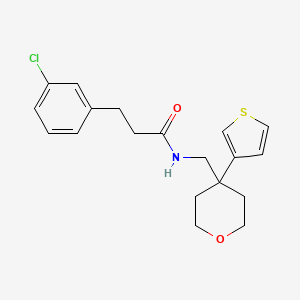
![7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942086.png)
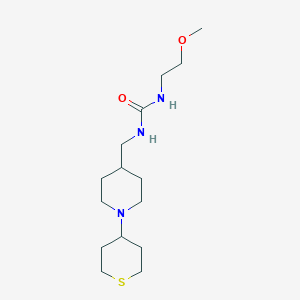
![dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/no-structure.png)
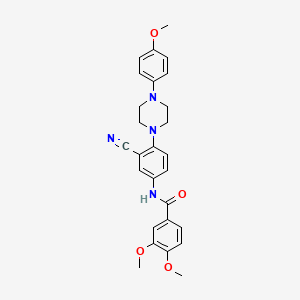
![2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone](/img/structure/B2942091.png)
![6-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2942093.png)
![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
